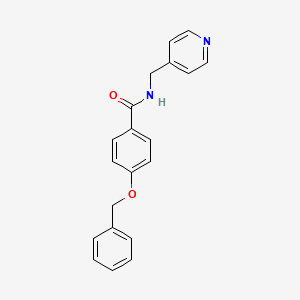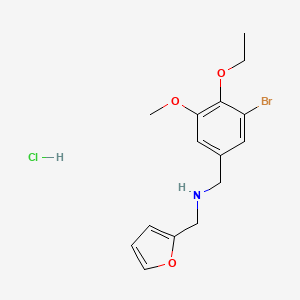
4-(benzyloxy)-N-(4-pyridinylmethyl)benzamide
Overview
Description
4-(benzyloxy)-N-(4-pyridinylmethyl)benzamide, also known as PBTZ169, is a novel compound that has shown promising results in the treatment of tuberculosis. This compound belongs to the class of benzamide derivatives and has gained significant attention due to its potent antimycobacterial activity.
Mechanism of Action
4-(benzyloxy)-N-(4-pyridinylmethyl)benzamide targets the DprE1 enzyme, which is involved in the biosynthesis of cell wall components in M. tuberculosis. The compound binds to the active site of the enzyme and inhibits its activity, leading to the disruption of cell wall synthesis. This results in the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been found to be well-tolerated in animal studies. It has shown no significant toxicity or adverse effects on the liver or kidneys. This compound has also been found to have good pharmacokinetic properties, such as good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
4-(benzyloxy)-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It has potent antimycobacterial activity, which makes it a valuable tool for studying the biology of M. tuberculosis. This compound has also been found to have synergistic activity with other anti-tuberculosis drugs, which could lead to the development of more effective combination therapies. However, this compound has limitations in terms of its solubility and stability, which could affect its efficacy in vivo.
Future Directions
For the study of 4-(benzyloxy)-N-(4-pyridinylmethyl)benzamide include optimization of the synthesis method, evaluation of the efficacy in clinical trials, and exploration of its potential as a lead compound for the development of new antimycobacterial drugs.
Scientific Research Applications
4-(benzyloxy)-N-(4-pyridinylmethyl)benzamide has been extensively studied for its antimycobacterial activity. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound has been found to inhibit the growth of M. tuberculosis by targeting the DprE1 enzyme, which is involved in the biosynthesis of cell wall components. This compound has also been found to have synergistic activity with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
properties
IUPAC Name |
4-phenylmethoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-14-16-10-12-21-13-11-16)18-6-8-19(9-7-18)24-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUEYIKZYBVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4403772.png)
![3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4403776.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4403783.png)
![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)
![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)
